Enzymatic Substrate Preference for 7-Chloro-L-tryptophan
N-Acetyl-7-chloro-L-tryptophan is not a substrate for the enzyme 7-chloro-L-tryptophan oxidase (EC 1.4.3.23) due to its N-acetyl modification, which blocks N-terminal recognition. In contrast, its unprotected analog, 7-chloro-L-tryptophan, is a highly preferred substrate. The catalytic efficiency (kcat/Km) of 7-chloro-L-tryptophan oxidase for 7-chloro-L-tryptophan is 0.2 mM⁻¹s⁻¹, which is 125-fold higher than its efficiency for L-tryptophan (0.0016 mM⁻¹s⁻¹) [1]. This quantitative difference underscores the biological specificity of the 7-chloro substitution in the unprotected form, a property intentionally eliminated in the N-acetyl derivative for controlled synthetic applications.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) of 7-chloro-L-tryptophan oxidase |
|---|---|
| Target Compound Data | Not a substrate; N-terminal blocked |
| Comparator Or Baseline | 7-chloro-L-tryptophan (kcat/Km = 0.2 mM⁻¹s⁻¹) vs. L-tryptophan (kcat/Km = 0.0016 mM⁻¹s⁻¹) |
| Quantified Difference | 125-fold preference for 7-chloro-L-tryptophan over L-tryptophan; N-acetyl derivative is inert |
| Conditions | pH 7.0, 22°C; recombinant enzyme from Streptomyces sp. |
Why This Matters
The N-acetyl group prevents enzymatic recognition, making the compound a controlled, non-substrate tool for studying pathways where the unprotected analog would be consumed.
- [1] BRENDA: The Comprehensive Enzyme Information System. (2023). Search for kcat/KM [mM/s] for EC 1.14.19.60 and EC 1.4.3.23. View Source
